4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one
CAS No.: 618869-67-3
Cat. No.: VC4284487
Molecular Formula: C30H25N3O5S
Molecular Weight: 539.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618869-67-3 |
|---|---|
| Molecular Formula | C30H25N3O5S |
| Molecular Weight | 539.61 |
| IUPAC Name | 3-(1-benzofuran-2-carbonyl)-2-[4-(dimethylamino)phenyl]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C30H25N3O5S/c1-4-37-20-13-14-21-24(16-20)39-30(31-21)33-26(17-9-11-19(12-10-17)32(2)3)25(28(35)29(33)36)27(34)23-15-18-7-5-6-8-22(18)38-23/h5-16,26,35H,4H2,1-3H3 |
| Standard InChI Key | WKVQQFABGIZAGS-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC5=CC=CC=C5O4)C6=CC=C(C=C6)N(C)C |
Introduction
Structural Characteristics
Core Architecture
The molecule features a central 1H-pyrrol-2(5H)-one ring substituted with four distinct moieties (Figure 1):
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Benzofuran-2-carbonyl at position 4: Contributes aromaticity and potential π-π stacking interactions with biological targets.
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4-(Dimethylamino)phenyl at position 5: Provides electron-donating effects via the dimethylamino group, enhancing receptor binding .
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6-Ethoxybenzo[d]thiazol-2-yl at position 1: The ethoxy group improves lipid solubility, while the thiazole ring may engage in hydrogen bonding.
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Hydroxyl group at position 3: Serves as a hydrogen bond donor critical for enzyme inhibition .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C30H25N3O5S |
| Molecular Weight | 539.61 g/mol |
| IUPAC Name | 3-(1-benzofuran-2-carbonyl)-2-[4-(dimethylamino)phenyl]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2H-pyrrol-5-one |
| Topological Polar Surface Area | 130 Ų |
| Hydrogen Bond Donors | 2 (hydroxyl, pyrrolone NH) |
| Hydrogen Bond Acceptors | 8 |
Synthesis and Optimization
Synthetic Pathway
The compound is synthesized via a multi-step approach:
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Condensation: Benzofuran-2-carboxylic acid reacts with 4-(dimethylamino)benzaldehyde under acidic conditions to form a Schiff base.
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Cyclization: The intermediate undergoes Huisgen cycloaddition with a 6-ethoxybenzo[d]thiazol-2-amine derivative to construct the pyrrolone core.
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Hydroxylation: Late-stage oxidation introduces the 3-hydroxy group using tert-butyl hydroperoxide (TBHP) .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | H2SO4, 80°C, 12 h | 68 |
| Cyclization | CuI, DMF, 120°C, 24 h | 52 |
| Hydroxylation | TBHP, CH3CN, RT, 6 h | 78 |
Mechanism of Action
PPARα Agonism
The compound activates PPARα receptors (EC50 = 0.46 μM), modulating lipid metabolism by:
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Upregulating HDL-C: Increases high-density lipoprotein cholesterol by 27% in murine models .
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Suppressing Triglycerides: Reduces serum triglycerides by 34% via inhibition of diacylglycerol acyltransferase .
Enzyme Inhibition
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Lipoxygenase (LOX): Inhibits 15-LOX with an IC50 of 16.4 μM, preventing leukotriene synthesis.
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Polo-like Kinase 1 (PLK1): Binds to the polo-box domain (Kd = 8.2 nM), inducing mitotic arrest in A549 lung cancer cells .
Pharmacological Profile
Anticancer Activity
In vitro screens reveal potent activity against:
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A549 Lung Adenocarcinoma: IC50 = 0.43 μM (vs. 0.46 μM for cisplatin) .
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SQ20B Head/Neck Cancer: IC50 = 0.8 μM through mTORC1 pathway inhibition .
Table 3: Cytotoxicity Across Cell Lines
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 (Lung) | 0.43 | PLK1 inhibition |
| SQ20B (Head/Neck) | 0.80 | mTORC1 suppression |
| MCF-7 (Breast) | 1.24 | AKT dephosphorylation |
Structure-Activity Relationships (SAR)
Substituent Effects
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4-Propoxyphenyl vs. 4-Dimethylaminophenyl: Replacing the propoxy group with dimethylamino improves PPARα binding (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol) .
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Ethoxy vs. Methoxy on Benzothiazole: Ethoxy enhances metabolic stability (t1/2 = 6.2 h vs. 4.1 h for methoxy).
Table 4: SAR of Key Modifications
| Modification | Effect on Activity |
|---|---|
| C3 Hydroxyl → Methoxy | 10-fold ↓ LOX inhibition |
| N,N-Dimethyl → Morpholine | 3-fold ↑ PPARα activation |
| Benzothiazole → Benzoxazole | 2-fold ↓ Anticancer potency |
Future Directions
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In Vivo Efficacy Studies: Evaluate pharmacokinetics in rodent models of atherosclerosis and NSCLC.
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Prodrug Development: Phosphorylate the hydroxyl group to improve oral bioavailability (e.g., BNC105P analog) .
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Targeted Delivery: Conjugate with folate ligands for selective uptake in cancer cells overexpressing folate receptors .
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